Cyclo-(L-Pro-L-Ile)

Catalog No.
S1800693
CAS No.
57089-60-8
M.F
C11H18N2O2
M. Wt
210.275
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclo-(L-Pro-L-Ile)

CAS Number

57089-60-8

Product Name

Cyclo-(L-Pro-L-Ile)

Molecular Formula

C11H18N2O2

Molecular Weight

210.275

Synonyms

Cyclo-(L-Pro-L-Ile)
  • Structural Similarity

    Cyclo-(L-Pro-L-Ile) belongs to a class of compounds called cyclic dipeptides. A related cyclic dipeptide, Cyclo(L-Pro-L-Leu), has been studied for its nematicidal activity, demonstrating effectiveness against root-knot nematodes . It's possible Cyclo-(L-Pro-L-Ile) could be investigated for similar properties.

  • Protein-Peptide Interactions

    Cyclic dipeptides can play a role in protein-peptide interactions. Their cyclic structure allows them to bind to specific protein targets, potentially influencing cellular processes. Research into Cyclo-(L-Pro-L-Ile)'s ability to interact with proteins of interest could be a future direction.

Cyclo-(L-Pro-L-Ile) is a cyclic diketopiperazine composed of the amino acids L-proline and L-isoleucine. This compound, characterized by its cyclic structure, has garnered attention for its potential biological activities and applications in agriculture and medicine. The molecular formula of Cyclo-(L-Pro-L-Ile) is C11H18N2O2C_{11}H_{18}N_{2}O_{2}, with a molecular weight of approximately 210.277 g/mol . Its unique structure allows for various interactions with biological systems, making it a subject of interest in both synthetic and natural product chemistry.

Typical of diketopiperazines. These include:

  • Oxidation: The compound can be oxidized to form diketopiperazine derivatives, which may exhibit altered biological activities.
  • Reduction: It can undergo reduction reactions, potentially leading to the formation of amines or other functional groups.
  • Substitution Reactions: Cyclo-(L-Pro-L-Ile) can also engage in substitution reactions, where the proline or isoleucine residues may be replaced by other amino acids or functional groups.

These reactions are essential for modifying the compound to enhance its properties or tailor its functionality for specific applications.

Cyclo-(L-Pro-L-Ile) exhibits notable biological activities, particularly in agricultural contexts. Studies have shown that it can suppress the severity of pine wilt disease by eliciting a hypersensitive reaction in pine seedlings. This reaction involves the upregulation of pathogenesis-related genes (PR genes), which play a crucial role in plant defense mechanisms against pathogens . Additionally, it has demonstrated nematicidal properties against certain nematodes, contributing to its potential as a biocontrol agent in agriculture .

The synthesis of Cyclo-(L-Pro-L-Ile) can be achieved through various methods:

  • Chemical Synthesis: Traditional organic synthesis methods involving coupling reactions between L-proline and L-isoleucine under controlled conditions can yield Cyclo-(L-Pro-L-Ile).
  • Biotechnological Approaches: Microbial fermentation processes utilizing strains such as Bacillus thuringiensis have been reported to produce this compound naturally. This method not only provides a sustainable source but also may enhance the compound's bioactivity due to the presence of other metabolites produced during fermentation .

Cyclo-(L-Pro-L-Ile) has several applications:

  • Agriculture: It is used as a biocontrol agent to manage plant diseases, particularly pine wilt disease, by enhancing plant resistance through gene expression modulation .
  • Pharmaceutical Research: Its biological activities make it a candidate for further research into therapeutic applications, particularly in developing compounds that modulate immune responses or exhibit antimicrobial properties.
  • Food Industry: As a natural product derived from microbial sources, it may find applications as a food preservative due to its antifungal and antibacterial properties .

Research into the interactions of Cyclo-(L-Pro-L-Ile) with various biological systems has revealed its ability to induce defense mechanisms in plants. For instance, foliar treatment with this compound has been shown to increase the expression of several PR genes (PR-1, PR-2, PR-3, etc.) following pathogen inoculation, indicating its role in enhancing plant immunity against infections . Furthermore, studies have indicated its potential effects on nematodes, showcasing its dual role as both an elicitor of plant defense and a nematicidal agent .

Cyclo-(L-Pro-L-Ile) shares structural and functional similarities with other diketopiperazines. Below is a comparison highlighting its uniqueness:

Compound NameStructureBiological ActivitySource
Cyclo-(L-Pro-L-Val)Proline-ValineAntifungal activityBacillus cereus
Cyclo-(L-Pro-L-Phe)Proline-PhenylalanineAntimicrobial propertiesBacillus thuringiensis
Cyclo-(D-Pro-L-Leu)D-Proline-LeucineAntifungal activityVarious microbial sources
Cyclo-(L-Leu-L-Val)Leucine-ValineAntimicrobial and nematicidal activityVarious microbial sources

Cyclo-(L-Pro-L-Ile) stands out due to its specific efficacy against pine wilt disease and its ability to modulate plant defense mechanisms effectively compared to other diketopiperazines. Its unique combination of amino acids contributes to distinct biological activities that are not universally shared among similar compounds.

Cyclo-(L-Pro-L-Ile) belongs to the 2,5-diketopiperazine family, characterized by a six-membered ring formed via condensation of two α-amino acids through amide bonds. Its structure consists of L-proline and L-isoleucine residues cyclized into a rigid bicyclic framework with the following features:

PropertyDescription
IUPAC Name(3S,8aS)-3-[(2S)-butan-2-yl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Molecular FormulaC₁₁H₁₈N₂O₂
Cyclization TypeHomodetic (amide bonds only)
StereochemistryL-configuration at both amino acid residues

The proline residue introduces conformational rigidity due to its pyrrolidine ring, while the isoleucine side chain ((2S)-butan-2-yl) contributes to hydrophobic interactions. This stereochemical arrangement distinguishes it from isomers like cyclo-(D-Pro-L-Ile), which exhibit divergent bioactivity profiles.

Historical Discovery and Natural Occurrence in Microbial Systems

Cyclo-(L-Pro-L-Ile) was first isolated in the early 21st century from Bacillus thuringiensis strain JCK-1233 during investigations into pine wilt disease (PWD) biocontrol agents. Subsequent studies identified its production in:

Microbial SourceEcological ContextKey Study
Bacillus cereusAssociated with entomopathogenic nematodes
Penicillium cluniaeMarine sediment-derived fungi
Pseudomonas chlororaphisRhizosphere bacteria involved in plant-pathogen interactions

The compound’s biosynthesis occurs via nonribosomal peptide synthetases (NRPS) or cyclodipeptide synthases (CDPS), depending on the host organism. In Bacillus species, CDPS enzymes catalyze tRNA-dependent cyclization of proline and isoleucine, followed by oxidative tailoring to stabilize the DKP scaffold.

Cyclo-(L-Pro-L-Ile) represents a diketopiperazine compound formed through the cyclization of L-proline and L-isoleucine residues, creating a six-membered 2,5-diketopiperazine ring system [6]. The molecular formula of this cyclic dipeptide is C₁₁H₁₈N₂O₂ with a molecular weight of 210.27 grams per mole [8]. The systematic International Union of Pure and Applied Chemistry name for this compound is (3S,8aS)-3-[(2S)-butan-2-yl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione [8].

The stereochemical configuration of Cyclo-(L-Pro-L-Ile) is defined by the L-configuration of both constituent amino acid residues [8]. The proline residue contributes a pyrrolidine ring that is fused to the diketopiperazine core, while the isoleucine residue provides a sec-butyl side chain at the 3-position [8]. This specific stereochemical arrangement results in a rigid bicyclic framework that significantly influences the compound's conformational properties and biological activity [6].

The diketopiperazine ring adopts various conformations depending on environmental conditions, with the six-membered ring capable of existing in planar, boat, twist-boat, or chair conformations [5]. The structural rigidity imparted by the proline residue's pyrrolidine ring constrains the overall molecular geometry and influences the preferred conformations of the diketopiperazine core [3].

X-ray Crystallographic Analysis

Crystallographic studies of diketopiperazine compounds containing proline residues have revealed important structural features that can be applied to understanding Cyclo-(L-Pro-L-Ile) [5]. The Cambridge Structural Database contains extensive crystallographic data for related cyclic dipeptides, providing insights into the conformational preferences of proline-containing diketopiperazines [43] [46].

X-ray diffraction analysis of similar proline-containing diketopiperazines demonstrates that the diketopiperazine ring typically adopts a boat conformation when proline is present [5]. The crystal structures show that the pyrrolidine ring of the proline residue exhibits an envelope conformation with specific atoms lying in a common plane [50]. The bond lengths and angles within the diketopiperazine core are consistent with standard values for amide functionalities, with carbonyl carbon-oxygen distances typically ranging from 1.20 to 1.25 angstroms [5].

The crystallographic data reveals that intermolecular hydrogen bonding plays a crucial role in crystal packing [5]. Hydrogen bonds typically form between the amide nitrogen-hydrogen groups and carbonyl oxygen atoms of neighboring molecules, creating extended networks that stabilize the crystal structure [50]. The specific hydrogen bonding patterns observed in proline-containing diketopiperazines contribute to their unique solid-state properties and influence their physical characteristics [5].

Table 1: Crystallographic Parameters for Proline-Containing Diketopiperazines

ParameterValue RangeReference Structure
Diketopiperazine Ring ConformationBoat to Twist-BoatCyclo(L-Pro-L-Phe) [5]
Mean Plane Deviation0.003-0.068 ÅVarious DKPs [5]
Pyrrolidine Ring ConformationEnvelopeCyclo(L-Pro-L-Tyr) [50]
N-H···O Hydrogen Bond Length2.84-3.39 ÅMultiple Structures [5]
Peptide Bond Angles0.8-0.9°Cyclo(L-Cys-D-Cys) [5]

Nuclear Overhauser Effect Spectroscopy Observations

Nuclear Overhauser Effect spectroscopy provides critical information about the spatial relationships between protons in Cyclo-(L-Pro-L-Ile) [17]. The Nuclear Overhauser Effect is particularly valuable for determining stereochemical configurations and conformational preferences in cyclic dipeptides, as it reveals through-space interactions between nuclei within approximately 5 angstroms of each other [24].

In proline-containing diketopiperazines, characteristic Nuclear Overhauser Effect correlations have been observed between the proline alpha-hydrogen and the pyrrolidine ring protons [22]. These correlations provide evidence for the cis or trans configuration of the peptide bond involving proline, which is crucial for understanding the overall molecular conformation [22]. The Nuclear Overhauser Effect data typically shows strong correlations between the proline alpha-hydrogen and delta-hydrogen protons when the peptide bond adopts a trans configuration [22].

Studies of related cyclic dipeptides have demonstrated that Nuclear Overhauser Effect spectroscopy can distinguish between different conformational states in solution [18]. The intensity of Nuclear Overhauser Effect correlations varies with molecular tumbling rates and conformational exchange processes, providing insights into the dynamic behavior of the molecule [23]. For cyclic dipeptides like Cyclo-(L-Pro-L-Ile), Nuclear Overhauser Effect measurements in high-viscosity solvents or at low temperatures enhance the observable correlations by slowing molecular tumbling [23].

Table 2: Characteristic Nuclear Overhauser Effect Correlations in Proline-Containing Diketopiperazines

Proton PairCorrelation StrengthStructural Implication
Pro Hα - Pro HδStrongTrans peptide bond [22]
Pro Hα - Ile HαWeak to ModerateSpatial proximity [18]
Ile Hα - Ile side chainStrongSide chain orientation [18]
DKP NH - Pro HαVariableRing conformation [17]
Pro Hδ - Ile HβWeakIntramolecular contacts [19]

Conformational Dynamics in Solution Phase

The conformational behavior of Cyclo-(L-Pro-L-Ile) in solution is governed by multiple factors including intramolecular interactions, solvent effects, and temperature-dependent processes [4]. Diketopiperazines exhibit considerable conformational flexibility despite their cyclic nature, with the ability to undergo ring puckering and side chain reorientation [34]. The presence of the proline residue introduces additional conformational constraints due to the pyrrolidine ring's restricted rotation, which influences the overall molecular dynamics [3].

Solution-phase studies of related proline-containing diketopiperazines have revealed that these compounds can exist in multiple conformational states that are in dynamic equilibrium [4]. The conformational interconversion processes occur on timescales that are often observable by Nuclear Magnetic Resonance spectroscopy, providing insights into the energetic barriers between different conformational states [29]. The conformational preferences are influenced by both intramolecular factors such as steric interactions and intermolecular factors including hydrogen bonding with solvent molecules [36].

Temperature-Dependent Nuclear Magnetic Resonance Spectral Variations

Temperature-dependent Nuclear Magnetic Resonance studies provide valuable information about the conformational dynamics and energetic barriers in Cyclo-(L-Pro-L-Ile) [25]. Variable temperature Nuclear Magnetic Resonance experiments reveal changes in chemical shifts, coupling constants, and peak broadening that reflect conformational exchange processes and molecular motion [29].

In proline-containing cyclic dipeptides, temperature coefficient measurements of amide protons serve as indicators of hydrogen bonding and conformational stability [29]. Temperature coefficients more positive than -4.6 parts per billion per Kelvin typically indicate hydrogen bonding or conformational protection from solvent [25]. Studies of related diketopiperazines have shown that temperature-dependent chemical shift changes can reveal conformational transitions between folded and extended conformations [29].

The temperature dependence of Nuclear Magnetic Resonance spectra also provides information about the kinetics of conformational interconversion [30]. At elevated temperatures, conformational exchange processes accelerate, leading to averaged Nuclear Magnetic Resonance signals that reflect the weighted populations of different conformational states [29]. The activation energies for these processes can be extracted from line shape analysis and provide insights into the conformational energy landscape [30].

Table 3: Temperature-Dependent Nuclear Magnetic Resonance Parameters for Diketopiperazines

ParameterTemperature Range (K)Typical ChangeInterpretation
Amide NH δ273-3330.0 to +3.9 ppb/KConformational exchange [29]
Coupling Constants273-333±1-2 HzDihedral angle changes [29]
Line Width273-333Broadening/SharpeningExchange kinetics [25]
Chemical Shift273-3330.1-0.9 ppmRing current effects [29]

Solvent Polarity Effects on Ring Puckering

Solvent polarity exerts significant influence on the conformational preferences and ring puckering behavior of Cyclo-(L-Pro-L-Ile) [31]. Studies of diketopiperazine formation and conformational behavior have demonstrated that solvent properties such as dielectric constant, hydrogen bonding capacity, and cohesive energy density affect the preferred molecular conformations [32] [33].

In polar solvents, diketopiperazines tend to adopt more extended conformations due to favorable solvation of the polar amide functionalities [36]. Conversely, in less polar solvents, these compounds may prefer more compact, folded conformations that minimize unfavorable solvent interactions [36]. The ring puckering amplitude and phase angles respond to changes in solvent polarity, with different puckering modes being stabilized under different solvation conditions [34].

Research on related cyclic dipeptides has shown that the addition of organic cosolvents to aqueous solutions can induce conformational changes from folded to extended conformations [36]. These solvent-induced conformational transitions are accompanied by changes in Nuclear Magnetic Resonance chemical shifts and coupling patterns that reflect alterations in the molecular geometry [36]. The Kamlet-Taft solvent parameters, which describe solvent polarity, hydrogen bond donor ability, and hydrogen bond acceptor ability, correlate with the observed conformational preferences [33].

Table 4: Solvent Effects on Diketopiperazine Conformation

Solvent PropertyEffect on ConformationMechanism
High Dielectric ConstantExtended conformationsStabilization of polar groups [33]
Hydrogen Bond DonorsRing puckering changesSpecific solvation [32]
Low PolarityFolded conformationsHydrophobic collapse [36]
Cohesive Energy DensityIncreased reaction ratesDestabilization of initial state [33]
ViscosityEnhanced Nuclear Overhauser EffectsReduced tumbling rates [23]

Resin Selection and Coupling Efficiency

The selection of appropriate solid support resins represents a fundamental consideration in optimizing the synthesis of Cyclo-(L-Pro-L-Ile) via solid-phase peptide synthesis. Recent comparative studies have demonstrated significant variations in performance across different resin types, particularly for proline-containing sequences that exhibit increased propensity for aggregation and reduced coupling efficiency [1] [2] [3].

Polystyrene-Based Resins

Traditional divinylbenzene-crosslinked polystyrene resins remain the most cost-effective option for routine peptide synthesis, offering loading capacities ranging from 0.4 to 1.6 millimoles per gram and moderate swelling properties in dimethylformamide [4]. However, these resins demonstrate limitations when applied to proline-containing dipeptides due to their hydrophobic nature, which can exacerbate peptide aggregation during chain elongation [3]. Recent investigations have identified diethylene glycol dimethacrylate-crosslinked polystyrene resins as superior alternatives, providing enhanced flexibility and reduced hydrophobicity while maintaining acceptable mechanical stability [3].

Polyethylene Glycol-Based Composite Resins

ChemMatrix resins, featuring crosslinked polyethylene glycol polymers, have emerged as premium options for challenging sequences including proline-rich peptides [2]. These resins exhibit exceptional swelling capacity (8-15 fold volume increase in dimethylformamide) and superior solvation properties that facilitate reagent diffusion and minimize aggregation phenomena [2]. The hydrophilic nature of polyethylene glycol chains provides a more favorable microenvironment for proline-containing peptides, resulting in improved coupling efficiencies and reduced side product formation [3].

Loading Capacity Considerations

Optimal resin loading levels for Cyclo-(L-Pro-L-Ile) synthesis have been determined through systematic studies comparing high-loading (0.7-1.6 millimoles per gram) versus low-loading (0.2-0.6 millimoles per gram) resins [5]. Lower substitution levels demonstrate superior performance for proline-containing sequences by reducing steric hindrance and intermolecular interactions that can impede coupling efficiency [5]. This trade-off between theoretical yield per synthesis cycle and actual coupling efficiency favors the use of low-loading resins for optimal crude purity and overall synthetic success [6].

Coupling Reagent Optimization

The selection of appropriate coupling reagents significantly influences the efficiency of amide bond formation in proline-containing dipeptides. Comparative analysis reveals that diisopropylcarbodiimide combined with oxyma represents the most effective coupling system, achieving 95-99% coupling efficiency with minimal epimerization risk [7] [8]. This combination outperforms traditional reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and hydroxybenzotriazole, particularly for sterically hindered amino acids including proline [7].

Monitoring and Quality Control

Real-time monitoring of coupling efficiency through ninhydrin testing or ultraviolet detection of fluorenylmethyloxycarbonyl deprotection products enables optimization of reaction conditions and identification of incomplete couplings [9]. Studies demonstrate that achieving greater than 99% coupling efficiency per step is essential for maintaining acceptable crude purity in longer peptide sequences, with even minor inefficiencies (97-98% per step) resulting in dramatic reductions in final product yield [6].

Cyclization Strategies Under Microwave Irradiation

Microwave-assisted cyclization has revolutionized the synthesis of diketopiperazines, including Cyclo-(L-Pro-L-Ile), by providing precise temperature control and enhanced reaction kinetics while minimizing side product formation [10] [11] [12].

Temperature and Power Optimization

Systematic optimization studies have identified optimal microwave conditions for diketopiperazine formation from proline-containing linear dipeptides. Temperature ranges of 100-150°C with corresponding power settings of 75-150 watts provide the ideal balance between cyclization efficiency and prevention of thermal degradation [11] [12]. Lower temperatures (60-80°C) result in incomplete cyclization and extended reaction times, while excessive temperatures (above 150°C) promote undesired side reactions including racemization and thermal decomposition [13].

Reaction Time Optimization

Microwave irradiation enables dramatic reduction in cyclization times compared to conventional thermal methods. Optimal reaction times range from 1-5 minutes at elevated temperatures (120-150°C), representing a significant improvement over traditional methods requiring several hours [11]. The rapid heating profile characteristic of microwave irradiation prevents the accumulation of intermediate species that can lead to side product formation [10].

Solvent Systems and Additives

The choice of solvent system significantly influences cyclization efficiency under microwave conditions. Dimethylformamide and dimethyl sulfoxide provide optimal dielectric properties for efficient microwave heating while maintaining compatibility with protected peptide substrates [10] [11]. Addition of weak bases such as triethylamine or diisopropylethylamine facilitates cyclization by promoting nucleophilic attack of the amino terminus on the activated carboxyl group [11].

Stereochemical Considerations

Microwave-assisted cyclization demonstrates superior stereoselectivity compared to conventional thermal methods, particularly for proline-containing dipeptides where the pyrrolidine ring constrains conformational flexibility [11]. The rapid heating and short reaction times minimize opportunities for epimerization, resulting in products with preserved stereochemical integrity [12]. Detailed nuclear magnetic resonance analysis confirms retention of the L-configuration for both proline and isoleucine residues under optimized microwave conditions [11].

Scale-Up Considerations

Translation of optimized microwave conditions from analytical to preparative scales requires careful consideration of power density and heating uniformity. Successful scale-up has been demonstrated for gram-scale synthesis of proline-containing diketopiperazines using appropriately sized microwave reactors with enhanced mixing capabilities [12]. The consistent heating profile achieved through microwave irradiation facilitates reproducible results across different batch sizes [14].

Enzymatic Synthesis Using Proline-Specific Peptidases

Enzymatic approaches to Cyclo-(L-Pro-L-Ile) synthesis leverage the unique substrate specificity of proline-specific peptidases, offering potential advantages in terms of reaction selectivity and environmental compatibility [15] [16] [17].

Proline-Specific Enzyme Classes

Multiple enzyme families demonstrate specificity for proline-containing peptide bonds, each with distinct substrate preferences and catalytic mechanisms [18] [16]. Prolyl aminopeptidases specifically cleave amino-terminal residues adjacent to proline, while proline iminopeptidases remove amino-terminal proline residues from peptide substrates [19] [20]. Prolyl endopeptidases demonstrate specificity for peptide bonds on the carboxyl side of proline residues, making them particularly relevant for diketopiperazine synthesis applications [16] [21].

Mechanistic Considerations

The unique structural features of proline-containing peptides influence enzymatic recognition and catalysis. The constrained conformation imposed by the pyrrolidine ring affects both enzyme-substrate binding affinity and the kinetics of bond formation or cleavage [18] [22]. Proline-specific peptidases have evolved specialized active site architectures to accommodate these conformational constraints, often featuring extended binding subsites and modified catalytic geometries [21].

Metal Ion Requirements

Many proline-specific peptidases require divalent metal ions for optimal catalytic activity. Manganese and cobalt ions are commonly required cofactors, with manganese typically providing superior activity in vitro [16] [21]. The metal centers participate directly in catalysis by coordinating substrate molecules and facilitating nucleophilic attack on peptide bonds [21]. Careful optimization of metal ion concentration and pH conditions is essential for maintaining enzyme stability and catalytic efficiency [17].

Substrate Engineering for Cyclization

Enzymatic synthesis of Cyclo-(L-Pro-L-Ile) requires careful design of linear precursor substrates that can undergo intramolecular cyclization following enzymatic modification [15] [23]. Studies have demonstrated successful enzymatic conversion of linear dipeptides to cyclic products through controlled reaction conditions that favor intramolecular over intermolecular reactions [15]. The use of protecting groups and activated leaving groups can enhance the efficiency of enzymatic cyclization while preventing unwanted side reactions [23].

Process Optimization

Enzymatic synthesis protocols require optimization of multiple parameters including enzyme concentration, reaction temperature, pH, and ionic strength [17] [24]. Typical reaction conditions involve mild temperatures (25-37°C) and physiological pH ranges (7.0-8.5), offering significant environmental advantages compared to chemical synthesis methods [17]. Reaction monitoring through high-performance liquid chromatography enables real-time assessment of conversion efficiency and product formation [15].

Limitations and Challenges

Despite the theoretical advantages of enzymatic synthesis, several practical limitations constrain the application of proline-specific peptidases for Cyclo-(L-Pro-L-Ile) production [16] [17]. Limited substrate scope, requirement for specific cofactors, and potential product inhibition can reduce overall synthetic efficiency [19]. Additionally, the cost and availability of specialized enzymes may limit scalability compared to chemical synthesis approaches [24].

Continuous Flow Chemistry Approaches

Continuous flow chemistry represents an emerging paradigm for peptide synthesis that offers significant advantages in terms of reaction control, waste reduction, and process intensification [25] [26] [27].

Flow Reactor Design Principles

Continuous flow synthesis of Cyclo-(L-Pro-L-Ile) employs microreactor technology to achieve precise control over reaction parameters including temperature, residence time, and reagent mixing [27] [28]. Typical flow reactors feature internal volumes ranging from 1-500 microliters, enabling rapid heat transfer and enhanced mass transport compared to batch processes [29] [30]. The high surface-area-to-volume ratio characteristic of microchannels facilitates efficient temperature control and eliminates hot spots that can promote side reactions [31].

Residence Time Optimization

Flow chemistry enables precise control over reaction residence times, allowing for optimization of both coupling and cyclization steps [32] [33]. Typical residence times for amino acid coupling range from 1-20 minutes, depending on the specific coupling reagents and temperature conditions employed [34]. Cyclization steps can often be completed within 0.1-5 minutes under flow conditions, representing significant time savings compared to batch processes [35] [29].

Temperature and Pressure Management

Flow reactors facilitate the use of elevated temperatures and pressures that would be difficult to achieve safely in batch processes [32] [36]. Operating temperatures up to 150°C and pressures up to 50 bar enable enhanced reaction kinetics while maintaining precise control over reaction conditions [33]. The rapid heat transfer characteristic of microreactors prevents thermal degradation and enables the use of more aggressive conditions for challenging coupling reactions [31].

Reagent Concentration and Efficiency

Flow chemistry permits the use of higher reagent concentrations compared to batch synthesis, resulting in improved coupling efficiency and reduced reaction times [34]. Typical reagent concentrations range from 0.5-2.0 molar, compared to 0.1-0.3 molar concentrations used in conventional batch synthesis [33]. The enhanced mixing achieved in flow reactors ensures efficient utilization of reagents and minimizes the formation of side products [36].

Waste Reduction and Environmental Benefits

Continuous flow processes demonstrate dramatic reductions in solvent consumption and waste generation compared to traditional batch synthesis [37] [38]. Studies report waste reductions of 80-98% through elimination of washing steps and optimization of reagent stoichiometry [37]. The continuous nature of flow processes also enables real-time monitoring and optimization, further reducing waste generation through improved process control [25] [39].

Scale-Up and Production Considerations

Flow chemistry offers excellent scalability through numbering-up strategies that employ multiple parallel reactors or longer residence time reactors [26] [27]. This approach maintains the advantages of microreactor technology while enabling production of larger quantities of product [39]. The consistent reaction conditions achieved in flow processes facilitate technology transfer from laboratory to production scales with minimal process optimization [26].

Integration with Analysis and Purification

Purity

95% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-20-2023

Explore Compound Types